Spathulenol
Overview
Description
Spathulenol is a tricyclic sesquiterpene alcohol with the chemical formula C15H24O. It is characterized by its unique structure, which is similar to azulenes, and is primarily found in various plants, including oregano and certain species of Artemisia. First isolated in 1975, this compound is known for its colorless, viscous nature and has an earthy-aromatic odor with a bitter-spicy taste. This compound plays a significant role in the production of volatile oils and has been studied for its various biological activities, including potential anti-inflammatory and antioxidant properties. Additionally, this compound has been identified as a plant metabolite and is recognized for its applications in traditional medicine, particularly in treating ailments such as dysentery and rheumatic pain.
Preparation Methods
Sources of Spathulenol
Natural Sources
This compound is primarily found in the essential oils of various plant species. Some notable sources include:
Artemisia vulgaris
Artemisia dracunculus
Oregano
Psidium guineense (leaves)
Ocotea notata (leaves)
Duguetia eximia (leaves and fine stems)
The compound is typically concentrated in the leaves, stems, or flowers of these plants, depending on the species. The content of this compound can vary based on factors such as geographical origin, environmental conditions, and the specific plant part used for extraction.
Extraction Methods
Hydrodistillation
Hydrodistillation is the most common method for obtaining this compound from plant material. This process involves:
Collecting and preparing the plant material (leaves, stems, or flowers)
Placing the material in a distillation apparatus
Adding water and heating to produce steam
Collecting the volatile compounds in the steam
Condensing the steam to obtain the essential oil
Hydrodistillation can be performed using various setups, such as a Clevenger apparatus[“].
Solid-Liquid Extraction (SLE)
Solid-liquid extraction is another effective method for isolating this compound. This process involves:
Grinding the plant material to increase surface area
Selecting an appropriate solvent (e.g., n-hexane, diethyl ether, or methylene chloride)
Macerating the plant material in the solvent for a specific duration (24-72 hours)
Filtering the extract to remove solid particles
Concentrating the extract to isolate the desired compounds
Research has shown that n-hexane extraction for 24 hours can yield up to 99.51% of specialized metabolites, including this compound[“].
Other Extraction Techniques
Additional methods for extracting this compound include:
Headspace Solid-Phase Microextraction (HS-SPME)
Likens-Nickerson distillation
Steam distillation[“]
Each method has its advantages and may be preferred depending on the specific research or industrial requirements.
Purification Techniques
After extraction, further purification steps are necessary to isolate this compound in its pure form. Common purification techniques include:
Chromatography
Various chromatographic methods can be employed to separate and purify this compound:
Column chromatography
Thin-layer chromatography (TLC)
Preparative gas chromatography5
These techniques exploit the differences in polarity and molecular size to separate this compound from other compounds in the extract.
Fractional Distillation
Fractional distillation can be used to separate this compound from other volatile compounds based on their boiling points. This method is particularly useful when dealing with essential oil extracts.
Recrystallization
For further purification, recrystallization can be employed. This process involves:
Dissolving the impure this compound in a suitable solvent
Slowly cooling the solution to form crystals
Filtering and washing the crystals to remove impurities
Quality Control and Analysis
Ensuring the purity and quality of extracted this compound is crucial for research and industrial applications. Several analytical methods can be used for quality control:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying this compound in complex mixtures[“]. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about this compound, helping to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both analytical and preparative purposes, allowing for the separation and quantification of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in this compound, aiding in its identification and purity assessment.
Storage and Handling
Proper storage and handling of this compound are essential to maintain its quality and stability:
Store in airtight, amber glass containers to protect from light and oxidation
Keep in a cool, dry place, preferably under refrigeration
Avoid exposure to heat, moisture, and direct sunlight
Use appropriate personal protective equipment when handling, including gloves and safety glasses
Chemical Reactions Analysis
Chemical Structure of Spathulenol
This compound's tricyclic structure contributes to its unique properties and reactivity. The compound's IUPAC name is (1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol. Its structural representation includes three fused rings with a hydroxyl group attached to one of the carbon atoms.
The molecule's three-dimensional configuration plays a crucial role in its chemical behavior and interactions with other compounds. The presence of the hydroxyl group gives this compound its alcohol classification and contributes to its potential for hydrogen bonding and other interactions.
Chemical Reactions of this compound
Oxidation Reactions
This compound, like many alcohols, can undergo oxidation reactions. Potential oxidizing agents could include chromic acid or potassium permanganate. The expected products of such reactions would likely be ketones or aldehydes, depending on the specific conditions and reagents used[“].
Reduction Reactions
While this compound is already an alcohol, it may undergo further reduction reactions under certain conditions. Possible reducing agents could include lithium aluminum hydride or sodium borohydride. The predicted outcomes of such reactions might include the formation of hydrocarbons or more reduced alcohol derivatives[“].
Substitution Reactions
This compound can potentially undergo substitution reactions, particularly at the hydroxyl group. Common reagents for such reactions might include halogens like chlorine or bromine. The reaction conditions would typically involve the presence of a suitable catalyst or activating agent[“].
One specific reaction involving this compound is ozonolysis. According to a patent, this compound can be prepared from aromadendrene through a two-step ozonolysis process. The first step involves ozonolysis of aromadendrene in ethanol at 10°C, followed by treatment with dimethyl sulfide. The second step involves further ozonolysis of the intermediate product in an aprotic solvent like methylene chloride at temperatures below 30°C.
Biochemical Reactions Involving this compound
This compound plays a role in various biochemical reactions, particularly in its interactions with enzymes and cellular processes. It has been shown to inhibit the growth of drug-resistant Mycobacterium tuberculosis by interacting with bacterial enzymes[“].
In terms of lipid peroxidation, this compound has demonstrated antioxidant properties. It can interact with free radicals and potentially reduce oxidative stress in cellular systems.
This compound has also been found to interact with the angiotensin-converting enzyme (ACE), which may contribute to its reported blood pressure-lowering properties. This interaction suggests that this compound could play a role in biochemical pathways related to blood pressure regulation.
Research has also shown that this compound can affect various types of cells and cellular processes. It has demonstrated cytotoxic activity against cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (NCI-H460), by inducing apoptosis and inhibiting cell proliferation.
Analytical Methods for this compound
Several analytical methods are commonly used to identify, quantify, and study the structure of this compound:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying this compound in complex mixtures. This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry[“]. It is particularly useful for analyzing essential oils and other volatile compounds containing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1D and 2D NMR methods such as COSY, HMQC, and HMBC, provides detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule. This technique is crucial for confirming the structural identity and purity of isolated this compound samples.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both analytical and preparative purposes, allowing for the separation and quantification of this compound in complex mixtures. This method is particularly useful when dealing with non-volatile samples or when thermal decomposition is a concern[“].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound, aiding in its identification and purity assessment. The characteristic absorption bands of the hydroxyl group and carbon-carbon double bonds can be used to confirm the presence of this compound in a sample.
Scientific Research Applications
Antioxidant Applications
Spathulenol has demonstrated significant antioxidant activity in various studies. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, this compound showed high antioxidant activity with an IC50 value of 85.60 μg/mL[“]. This potent antioxidant capacity makes this compound a promising compound for research in fields where oxidative stress plays a crucial role.
In addition to its DPPH scavenging activity, this compound has been shown to reduce malondialdehyde (MDA) levels[“]. MDA is a toxic product resulting from lipid peroxidation, and its reduction helps prevent cell membrane damage and mutations. In a spontaneous lipoperoxidation model using rat brain homogenate, this compound exhibited high activity with an IC50 value of 26.13 μg/mL. This activity was comparable to that of the commercial antioxidant BHT (38.41 μg/mL), highlighting this compound's potential as a natural antioxidant.
The antioxidant properties of this compound make it an interesting subject for research in areas such as food preservation, cosmetics, and potential therapeutic applications where reducing oxidative stress is beneficial.
Anti-inflammatory Research
This compound has shown promising anti-inflammatory properties in various research models. In the carrageenan-induced paw edema model, oral administration of this compound (10 mg/kg) significantly inhibited inflammation[“]. This effect was comparable to that of the essential oil from Psidium guineense (EOPG), which contains this compound as one of its major components.
In another study, this compound demonstrated significant anti-inflammatory activity in the pleurisy model[“]. When administered orally at a dose of 300 mg/kg, this compound significantly reduced the total cell count, neutrophils, and mononuclear cells in the pleural cavity. The mean ID50 values for these effects were 53.6, 21.7, and 43.5 mg/kg, respectively.
Local administration of this compound (1000 μg/paw) has also been shown to prevent carrageenan-induced mechanical hyperalgesia, paw edema, and sensitivity to cold7. This suggests that this compound may have both systemic and local anti-inflammatory effects.
The mechanisms behind this compound's anti-inflammatory actions are not fully elucidated, but they may involve interactions with inflammatory pathways and modulation of inflammatory mediators. These findings make this compound an interesting compound for further research in the field of inflammation and pain management, potentially leading to the development of new anti-inflammatory agents.
Antimicrobial Studies
This compound has demonstrated antimicrobial properties, particularly against certain fungal and bacterial species. In antifungal studies, this compound has shown activity against various fungi that can contaminate textiles and other materials. When applied to natural fabrics such as linen, cotton, wool, and silk, this compound at a concentration of 50 μL/L completely inhibited the formation of fungal spores from species like Aspergillus flavus, Fusarium culmorum, and Aspergillus niger[“].
In terms of antibacterial activity, this compound has shown promise against drug-resistant Mycobacterium tuberculosis1. This finding is particularly significant given the growing concern over antibiotic-resistant strains of bacteria. The mechanism of action is thought to involve interactions with bacterial enzymes, leading to bactericidal effects.
These antimicrobial properties make this compound an interesting subject for research in fields such as textile preservation, food safety, and potentially in the development of new antimicrobial agents. Further studies are needed to fully elucidate the mechanisms of action and to explore the potential of this compound against a broader range of microbial species.
Cancer Research Applications
This compound has shown promising antiproliferative effects in cancer research, particularly against melanoma cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (NCI-H460), and melanoma (B16-F10, SK-MEL-28)[“].
A study on human melanoma cells (SK-MEL-28) revealed that this compound at a concentration of 50 μg/ml significantly reduced cell viability to 28.1±8.7% compared to the control6. Moreover, this compound induced morphological changes in the melanoma cells, causing them to lose their ability to adhere to the plate and acquire a rounded shape.
Further investigation into the mechanism of action showed that this compound induces apoptosis in melanoma cells. Using PI/AO double staining and confocal microscopy, researchers observed that this compound treatment increased the number of cells in early apoptosis from 0.8±0.4% (control) to 69.4±3.9%. The treatment also increased the number of cells in late apoptosis from 1.7±1.2% (control) to 24.9±4.8%.
These findings suggest that this compound may have potential as an anticancer agent, particularly against melanoma. The compound's ability to induce apoptosis in cancer cells while showing less toxicity to normal cells makes it an interesting subject for further cancer research. Future studies could focus on elucidating the exact molecular mechanisms by which this compound induces apoptosis and exploring its potential synergistic effects with existing cancer treatments.
Agricultural and Environmental Applications
This compound has shown potential in agricultural and environmental applications, particularly in the area of pest control. Studies have demonstrated that this compound possesses insecticidal and repellent properties against certain stored-product insects[“].
In a study on the essential oil of Ligusticum jeholense, which contains this compound as one of its components, researchers found significant repellent activities against Tribolium castaneum, a common pest in stored grains. This compound also exhibited good insecticidal effects against both T. castaneum and Lasioderma serricorne, another common stored-product pest.
These findings suggest that this compound could have potential applications in eco-friendly pest control strategies. As a natural compound, it may offer advantages over synthetic pesticides in terms of environmental impact and consumer safety.
Furthermore, the antifungal properties of this compound, as demonstrated in studies on textile preservation, could also have applications in agriculture for protecting crops from fungal infections.
These agricultural and environmental applications make this compound an interesting subject for further research in sustainable agriculture and green pest control methods.
Mechanism of Action
Molecular Interactions
Spathulenol's mechanism of action is primarily based on its interactions with various enzymes and cellular proteins. One significant interaction is with the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. This compound has been found to inhibit ACE activity, suggesting a potential mechanism for its reported blood pressure-lowering effects[“].
In addition to ACE, this compound has demonstrated interactions with bacterial enzymes. Studies have shown that this compound can inhibit the growth of drug-resistant Mycobacterium tuberculosis, likely through interactions with bacterial enzymes. This interaction contributes to its antimicrobial properties and makes it a compound of interest in the development of new antibacterial agents[“].
At the cellular level, this compound interacts with various proteins involved in signaling pathways. These interactions can lead to changes in cell behavior, including alterations in proliferation, apoptosis, and inflammatory responses. The specific protein targets and the nature of these interactions are still subjects of ongoing research, but they form the basis for many of this compound's observed biological effects[“].
Anti-inflammatory Mechanisms
This compound exhibits significant anti-inflammatory properties through multiple mechanisms. One key aspect of its anti-inflammatory action is its effect on inflammatory pathways. Studies have shown that this compound can modulate the production and activity of various inflammatory mediators[“].
In animal models, this compound has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines play crucial roles in initiating and maintaining inflammatory responses, and their reduction contributes to this compound's anti-inflammatory effects[“].
Another important mechanism is this compound's ability to inhibit edema formation. In the carrageenan-induced paw edema model, oral administration of this compound (10 mg/kg) significantly reduced inflammation. This effect was comparable to that of the essential oil from Psidium guineense (EOPG), which contains this compound as one of its major components[“].
This compound also appears to modulate the activity of enzymes involved in the inflammatory process. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.
The compound's anti-inflammatory action extends to the cellular level, where it has been observed to reduce the infiltration of inflammatory cells into affected tissues. In a pleurisy model, this compound significantly reduced the total cell count, neutrophils, and mononuclear cells in the pleural cavity.
These multi-faceted anti-inflammatory mechanisms contribute to this compound's potential as a natural anti-inflammatory agent and warrant further investigation for potential therapeutic applications.
Antioxidant Activity
This compound demonstrates significant antioxidant activity through several mechanisms. One of the primary ways it acts as an antioxidant is through free radical scavenging. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, this compound showed high antioxidant activity with an IC50 value of 85.60 μg/mL[“].
Another important aspect of this compound's antioxidant mechanism is its ability to reduce malondialdehyde (MDA) levels. MDA is a toxic product resulting from lipid peroxidation, and its reduction helps prevent cell membrane damage and mutations. In a spontaneous lipoperoxidation model using rat brain homogenate, this compound exhibited high activity with an IC50 value of 26.13 μg/mL. This activity was comparable to that of the commercial antioxidant BHT (38.41 μg/mL), highlighting this compound's potential as a natural antioxidant[“].
This compound also provides protection against lipid peroxidation, a process that can lead to cellular damage. By inhibiting lipid peroxidation, this compound helps maintain the integrity of cell membranes and protects cellular components from oxidative damage.
These antioxidant mechanisms contribute to this compound's potential protective effects against oxidative stress-related conditions and make it an interesting compound for further research in fields where reducing oxidative stress is beneficial.
Anti-nociceptive Effects
This compound exhibits significant anti-nociceptive (pain-reducing) effects through various mechanisms. One of the primary ways this compound modulates pain is through its interaction with pain pathways in the nervous system.
Studies have demonstrated that this compound can affect both the neurogenic and inflammatory phases of pain response. In the formalin-induced nociception model, oral administration of this compound (10 mg/kg) significantly inhibited both phases of pain response. This suggests that this compound may act on both central and peripheral pain mechanisms[“].
The compound's anti-nociceptive effects are also evident in its ability to prevent hyperalgesia (increased sensitivity to pain). Local administration of this compound (1000 μg/paw) has been shown to prevent carrageenan-induced mechanical hyperalgesia and sensitivity to cold. This indicates that this compound may modulate pain perception at the site of inflammation.
Interestingly, some research suggests that this compound may interact with the opioid system, which plays a crucial role in pain modulation. While the exact nature of this interaction is not fully understood, it could contribute to this compound's pain-reducing effects.
In chronic pain models, this compound has shown promising results. In the Freund's complete adjuvant (CFA) model of chronic inflammatory pain, oral treatment with this compound (10 mg/kg) for 21 days significantly inhibited mechanical hyperalgesia, cold response, and edema. This suggests that this compound may have potential in managing chronic pain conditions[“].
The mechanisms behind this compound's anti-nociceptive effects likely involve a combination of its anti-inflammatory properties, its ability to modulate pain perception pathways, and possibly its interaction with the opioid system. These multi-faceted mechanisms make this compound an interesting compound for further research in pain management.
Cellular and Molecular Targets
This compound's mechanism of action at the cellular and molecular level involves interactions with various targets, particularly in cancer cells. Studies have shown that this compound can affect the behavior of different cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (NCI-H460), and melanoma (B16-F10, SK-MEL-28)[“].
One of the key mechanisms of this compound's action on cancer cells is the induction of apoptosis (programmed cell death). In a study on human melanoma cells (SK-MEL-28), this compound at a concentration of 50 μg/ml significantly increased the number of cells in early apoptosis from 0.8±0.4% (control) to 69.4±3.9%, and cells in late apoptosis from 1.7±1.2% (control) to 24.9±4.8%. This pro-apoptotic effect is thought to be mediated through the activation of caspase enzymes and changes in mitochondrial membrane potential[“].
This compound also demonstrates an ability to inhibit cell proliferation. In the same study on melanoma cells, this compound reduced cell viability to 28.1±8.7% compared to the control at a concentration of 50 μg/ml. This antiproliferative effect may be due to this compound's interaction with cell cycle regulatory proteins, although the exact mechanisms are still under investigation.
At the molecular level, this compound has been found to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis. However, more research is needed to fully elucidate the specific molecular targets and pathways affected by this compound in different cell types.
Immunomodulatory Actions
This compound exhibits immunomodulatory actions, affecting various aspects of immune cell function and cytokine production. While the exact mechanisms are not fully understood, studies have shown that this compound can influence both innate and adaptive immune responses.
One of the ways this compound modulates immune function is by affecting the production of cytokines, which are key signaling molecules in the immune system. This compound has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various experimental models.
Additionally, this compound may affect the function of immune cells such as macrophages and lymphocytes. Some studies suggest that it can modulate the activation and proliferation of these cells, potentially influencing immune responses.
These immunomodulatory actions contribute to this compound's overall anti-inflammatory effects and may play a role in its potential therapeutic applications in conditions involving immune dysregulation.
Cardiovascular Effects
This compound's mechanism of action in the cardiovascular system primarily revolves around its interaction with the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is central to blood pressure regulation.
Studies have suggested that this compound can inhibit ACE activity. This inhibition could potentially lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. These effects could contribute to blood pressure reduction.
While the exact molecular mechanisms of this compound's interaction with ACE are not fully elucidated, this interaction is thought to be the primary basis for its reported blood pressure-lowering properties[“].
Comparison with Similar Compounds
Structural Comparison
When comparing spathulenol to other sesquiterpene alcohols, two compounds often come into focus: beta-eudesmol and caryophyllene oxide.
Beta-eudesmol, like this compound, is a sesquiterpene alcohol found in various essential oils. However, it has a bicyclic structure rather than a tricyclic one. The main structural difference lies in the arrangement of the carbon skeleton and the position of the hydroxyl group[“].
Caryophyllene oxide, while not an alcohol, is another sesquiterpene compound often compared to this compound due to its similar occurrence in essential oils. It features a bicyclic structure with an epoxide ring, distinguishing it from the alcohol-containing this compound[“].
These structural differences contribute to the unique properties and activities of each compound, highlighting the importance of subtle molecular variations in natural product chemistry.
Chemical Comparison
The chemical properties of this compound and its analogs play a crucial role in their behavior and applications.
This compound has a molecular formula of C15H24O and a molecular weight of 220.356 g/mol. In comparison, beta-eudesmol also has the formula C15H26O but a slightly higher molecular weight of 222.372 g/mol due to its additional hydrogen atoms. Caryophyllene oxide, with the formula C15H24O, has the same molecular weight as this compound but differs in its structural arrangement.
In terms of solubility, all three compounds are generally lipophilic, being more soluble in organic solvents than in water. However, the presence of the hydroxyl group in this compound and beta-eudesmol gives them slightly higher polarity compared to caryophyllene oxide[“].
The melting point of this compound is reported to be around 110-112°C. In contrast, beta-eudesmol has a lower melting point of about 72-74°C, while caryophyllene oxide melts at approximately 62-64°C.
These differences in chemical properties can affect how these compounds interact with biological systems and influence their potential applications in various fields such as pharmaceuticals, cosmetics, and fragrances.
Biological Comparison
This compound and its structural analogs exhibit various biological activities, often with overlapping effects but also with unique properties.
Antioxidant Activity:
This compound has demonstrated significant antioxidant activity, with an IC50 value of 85.60 μg/mL in the DPPH free radical scavenging assay. Beta-eudesmol has also shown antioxidant properties, though its potency may vary depending on the specific assay used. Caryophyllene oxide, while less studied for its antioxidant effects, has shown some free radical scavenging activity in certain studies[“].
Anti-inflammatory Effects:
This compound exhibits significant anti-inflammatory properties, reducing edema and inflammatory mediators in various experimental models. Beta-eudesmol has also demonstrated anti-inflammatory effects, particularly in neuroinflammation models. Caryophyllene oxide shows anti-inflammatory activity as well, often working synergistically with other terpenes.
Antimicrobial Properties:
This compound has shown antimicrobial activity, particularly against drug-resistant Mycobacterium tuberculosis. Beta-eudesmol has demonstrated antibacterial effects against various pathogens. Caryophyllene oxide also possesses antimicrobial properties, effective against a range of bacteria and fungi[“].
Anticancer Potential:
This compound has shown antiproliferative effects on various cancer cell lines, including melanoma and breast cancer cells. Beta-eudesmol has demonstrated anticancer properties in several studies, particularly against liver cancer cells. Caryophyllene oxide has also shown potential anticancer effects, though more research is needed in this area[“].
Common Problem
What is spathulenol?
This compound is a tricyclic sesquiterpene alcohol found in various essential oils, with potential applications in research and industry[“].
Where is this compound found in nature?
This compound is found in plants such as Artemisia vulgaris, Artemisia dracunculus, oregano, and several other species[“].
What are the main chemical reactions of this compound?
The main chemical reactions of this compound include oxidation, reduction, and substitution reactions, as well as its involvement in biochemical processes such as enzyme inhibition and antioxidant activity[“].
How is this compound analyzed in laboratories?
This compound is typically analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
How does this compound differ from other sesquiterpene alcohols?
This compound has a unique tricyclic structure, distinguishing it from bicyclic sesquiterpene alcohols like beta-eudesmol. This structural difference contributes to its specific biological activities and chemical properties.
What are the main structural similarities between this compound and caryophyllene oxide?
Both this compound and caryophyllene oxide are sesquiterpenes with the same molecular formula (C15H24O). However, this compound is an alcohol, while caryophyllene oxide contains an epoxide group.
How does the biological activity of this compound compare to similar compounds?
While this compound shares some biological activities with compounds like beta-eudesmol and caryophyllene oxide (e.g., anti-inflammatory and antimicrobial properties), its potency and specific mechanisms can differ. For example, this compound has shown particularly strong activity against drug-resistant Mycobacterium tuberculosis.
What analytical methods are used to distinguish this compound from similar compounds?
Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are commonly used to distinguish this compound from structurally similar compounds.
Properties
IUPAC Name |
(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCCTDTYSRUBE-BGPZULBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
296.00 to 298.00 °C. @ 760.00 mm Hg | |
Record name | Spathulenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6750-60-3 | |
Record name | Spathulenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6750-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spathulenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPATHULENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV9L96SJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Spathulenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Spathulenol?
A1: this compound exhibits a range of biological activities, with a strong focus on its anti-nociceptive and anti-inflammatory properties. [, , , , ] Studies show it can reduce pain sensation in acute and chronic pain models, potentially by interacting with inflammatory pathways. [, ] Additionally, this compound demonstrates anti-mycobacterial activity, particularly against Mycobacterium tuberculosis strains. [] Other reported activities include immunomodulatory, [, ] anesthetic, [] antioxidant, [, ] and potential anti-hypertensive effects. []
Q2: How does this compound exert its anti-nociceptive effects?
A2: While the exact mechanisms are still under investigation, research suggests this compound might interact with inflammatory mediators involved in pain perception. [] In the formalin test, a model of acute and persistent pain, this compound effectively reduced both sensitivity to cold and edema, indicating its influence on inflammatory responses. [] Moreover, in the Freund's complete adjuvant (CFA) model, a model for chronic inflammatory pain, this compound significantly inhibited mechanical hyperalgesia, cold response, edema, and myeloperoxidase activity, further supporting its anti-inflammatory role in pain relief. []
Q3: Can you elaborate on the immunomodulatory effects of this compound?
A3: this compound has shown the ability to modulate immune responses, specifically by influencing lymphocyte activity. [, ] In one study, it demonstrated an inhibitory effect on lymphocyte proliferation and induced apoptosis in these cells, suggesting potential immunosuppressive properties. [] This effect might occur through a caspase-3 independent pathway, although further investigation is needed to confirm the exact mechanisms. []
Q4: What is known about this compound's antifungal properties?
A4: Research suggests that this compound, alongside other compounds found in certain plant extracts, exhibits antifungal activity. [] Specifically, it was identified as a major compound in methanol-chloroform extracts from Artemisia ludoviciana, which showed promising antifungal activity against a range of fungi, including Candida albicans, Colletotrichum lindemuthianum, Mucor circinelloides, Saccharomyces cerevisiae, and Sporothrix schenckii. [] This finding indicates this compound's potential as a natural antifungal agent, though more research is needed to understand its specific mechanisms and efficacy.
Q5: What is the chemical structure of this compound?
A5: this compound is a bicyclic sesquiterpene alcohol with the IUPAC name (1R,4R,5S,7S)-4,8-dimethyl-7-(propan-2-yl)tricyclo[5.3.1.0^{1,5}]undec-8-en-4-ol. Its structure consists of a tricyclic core with a double bond and an isopropyl substituent. The hydroxyl group at position 4 contributes to its reactivity and potential biological interactions.
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C15H24O and a molecular weight of 220.35 g/mol.
Q7: How is the structure of this compound elucidated?
A7: The structure of this compound has been extensively studied using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, particularly 1D and 2D NMR methods such as COSY, HMQC, and HMBC, which provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. [, ] Additionally, mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structural identity. []
Q8: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?
A8: While dedicated SAR studies specifically focusing on this compound are limited in the provided research, some insights can be drawn. The presence and position of the hydroxyl group seem crucial for its biological activity. [] Additionally, the overall hydrophobicity and three-dimensional structure likely play a role in its interaction with biological targets. [] Further research focusing on systematic structural modifications and their impact on this compound's activity, potency, and selectivity would provide valuable insights for optimizing its therapeutic potential.
Q9: Where is this compound naturally found?
A9: this compound is found in various plant species, often as a component of their essential oils. [, , , , , , , , , , , , , , , , ] It's particularly abundant in certain species from the Myrtaceae, Lauraceae, and Asteraceae families. [, , , , , , , , ] For example, it's a major component in the essential oils of Psidium guineense (leaves), Ocotea notata (leaves), and Duguetia eximia (leaves and fine stems). [, , ]
Q10: How is this compound typically extracted and isolated?
A10: The most common method for obtaining this compound is through hydrodistillation of plant material, specifically the leaves, stems, or flowers, depending on the species. [, , , , , , , , , , , ] This process yields essential oils, which are complex mixtures of volatile compounds. Subsequently, this compound can be isolated and purified from these essential oils using various chromatographic techniques, such as column chromatography, thin-layer chromatography, or preparative gas chromatography. []
Q11: Are there variations in this compound content based on geographical origin or environmental factors?
A11: Yes, studies have shown that the this compound content in plant essential oils can vary significantly depending on the geographical location and environmental conditions during plant growth. [, , ] This variation can be attributed to factors like temperature, rainfall, soil composition, and altitude, all of which influence plant metabolism and secondary metabolite production. [, ] For example, a study on Iryanthera polyneura found a correlation between the abundance of this compound and seasonal changes, with higher levels observed during the rainy season. [] Similarly, research on Osteophloeum platyspermum indicated that environmental factors like daily maximum irradiation and relative humidity influenced the relative amounts of this compound in the essential oil. [] These findings highlight the importance of considering geographical and environmental factors when sourcing and characterizing this compound-rich plant materials.
Q12: What are the potential applications of this compound in different fields?
A12: this compound's diverse biological activities make it a promising candidate for various applications. In pharmaceuticals, its anti-nociceptive, anti-inflammatory, and anti-mycobacterial properties highlight its potential for developing new analgesic, anti-tuberculosis, and immunomodulatory drugs. [, , ] Its antioxidant capabilities could be harnessed in the development of cosmeceuticals and nutraceuticals for anti-aging and health-promoting products. [, , ] Furthermore, its pleasant aroma makes it suitable for use in the fragrance industry. [, , ]
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